Computed pKa: 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid Is a Stronger Acid Than Unprotected Levulinic Acid
The computed acid dissociation constant (pKa) for 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid is 4.31, compared to the experimentally determined pKa of 4.65 for levulinic acid [1]. The ~0.34 unit lower pKa indicates the ketal-protected acid is approximately 2.2-fold more dissociated at equivalent pH, attributable to the electron-withdrawing inductive effect of the dioxolane ring oxygen atoms.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.31 (JChem-calculated) |
| Comparator Or Baseline | Levulinic acid (CAS 123-76-2): pKa = 4.65 (experimental, H2O, 25 °C, c = 0.03–0.001 M) |
| Quantified Difference | ΔpKa = −0.34 (target acid stronger by ~2.2× in dissociation) |
| Conditions | Target: in silico JChem prediction; comparator: potentiometric measurement in aqueous solution at 25 °C |
Why This Matters
The ionization difference directly impacts liquid-liquid extraction efficiency, pH-dependent phase partitioning, and salt formation stoichiometry in synthetic workup, making the ketal acid preferred when a more readily ionizable carboxylate is required.
- [1] ChemBase. 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid. JChem-computed acid pKa = 4.311795. http://www.chembase.cn/molecule-173582.html (retrieved 2026-04-26). View Source
